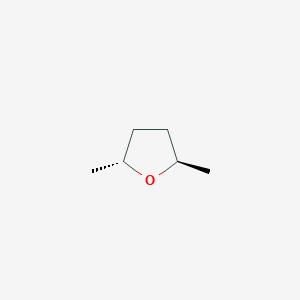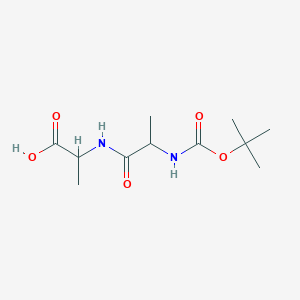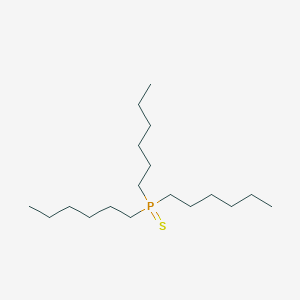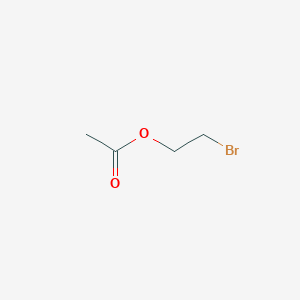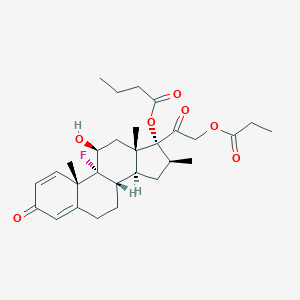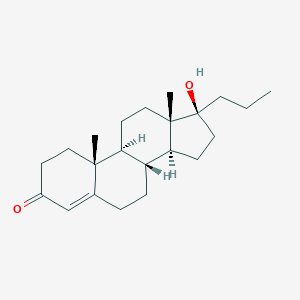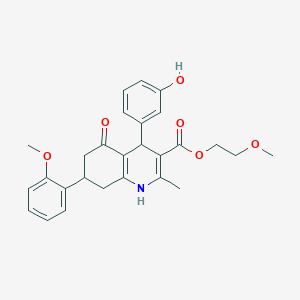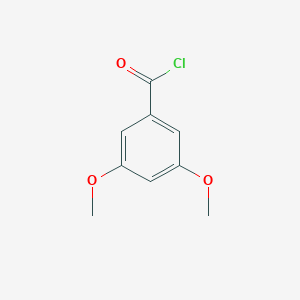
3,5-ジメトキシベンゾイルクロリド
概要
説明
3,5-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoyl chloride, where two methoxy groups are substituted at the 3 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.
科学的研究の応用
3,5-Dimethoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and advanced materials.
Chemical Kinetics: Studied for its reaction mechanisms and kinetics in various solvents
作用機序
Target of Action
3,5-Dimethoxybenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used to introduce the 3,5-dimethoxybenzoyl functional group into a molecule, which can then undergo further reactions .
Mode of Action
The mode of action of 3,5-Dimethoxybenzoyl chloride involves its reaction with other compounds in the presence of a catalyst. For example, it undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift . This reaction allows the 3,5-dimethoxybenzoyl group to be added to the target molecule .
Biochemical Pathways
Instead, it is used in laboratory settings to facilitate the synthesis of more complex organic compounds .
Pharmacokinetics
Like other benzoyl chlorides, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .
Result of Action
The primary result of the action of 3,5-Dimethoxybenzoyl chloride is the formation of new organic compounds. By reacting with other molecules and introducing the 3,5-dimethoxybenzoyl group, it enables the synthesis of a wide variety of chemical structures .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzoyl chloride can be synthesized from 3,5-dimethoxybenzoic acid. The common method involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (around 50°C) for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 3,5-dimethoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: 3,5-Dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can undergo addition reactions with alkynes in the presence of catalysts like aluminum chloride (AlCl3).
Hydrolysis: It hydrolyzes in the presence of water to form 3,5-dimethoxybenzoic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used in the synthesis from 3,5-dimethoxybenzoic acid.
Aluminum Chloride (AlCl3): Used as a catalyst in addition reactions.
Water: Used in hydrolysis reactions.
Major Products Formed:
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3,5-Dimethoxybenzoic Acid: Formed from hydrolysis.
類似化合物との比較
3,4-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups at the 3 and 4 positions.
3,5-Dimethylbenzoyl Chloride: Similar structure but with methyl groups instead of methoxy groups.
3,5-Dimethoxybenzoic Acid: The acid form of 3,5-dimethoxybenzoyl chloride.
Uniqueness: 3,5-Dimethoxybenzoyl chloride is unique due to the presence of methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and properties. The electron-donating effect of the methoxy groups enhances its reactivity in nucleophilic substitution and addition reactions compared to its analogs .
特性
IUPAC Name |
3,5-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPLWDYWAKYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938094 | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17213-57-9 | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17213-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence and position of methoxy groups influence the reactivity of 3,5-dimethoxybenzoyl chloride?
A1: The reactivity of 3,5-dimethoxybenzoyl chloride is significantly influenced by the inductive and resonance effects of the two methoxy substituents. Research suggests that in the absence of a para-methoxy substituent, the inductive effect of the two meta-methoxy groups dominates [, ]. This effect leads to a dual reaction mechanism during solvolysis, with the pathway (unimolecular or bimolecular) depending on the solvent's electrophilic/nucleophilic character []. Comparatively, the presence of a para-methoxy substituent, as in 3,4-dimethoxybenzoyl chloride, results in a predominant resonance effect, favoring a unimolecular solvolysis pathway []. Theoretical calculations using Density Functional Theory (DFT) support these observations, revealing a higher activation energy for the fragmentation of the 3,5-dimethoxybenzoyl chloride radical anion compared to the 2,6-dimethoxybenzoyl chloride isomer []. This difference highlights the impact of methoxy group positioning on reactivity.
Q2: How can computational chemistry be used to understand the reactivity of 3,5-dimethoxybenzoyl chloride?
A2: Computational methods, particularly DFT calculations, provide valuable insights into the reactivity of 3,5-dimethoxybenzoyl chloride []. By studying the energy of frontier molecular orbitals (specifically the LUMO), researchers can estimate electron affinities and predict the ease of radical anion formation []. Furthermore, analyzing the spin density distribution and calculating the activation energy (Ea) for C(O)Cl bond fragmentation in the radical anion helps explain the observed reactivity differences between isomers []. This information is crucial for understanding the reaction mechanism and predicting the outcomes of reactions involving 3,5-dimethoxybenzoyl chloride.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

